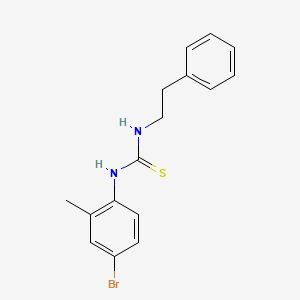
2-(dimethylamino)anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)anthra-9,10-quinone, also known as DMANQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the anthraquinone family and has been synthesized through various methods. DMANQ has been studied for its potential applications in different fields, including biochemistry, pharmacology, and material science.
Wirkmechanismus
2-(dimethylamino)anthra-9,10-quinone acts as a redox-active molecule that can undergo reversible one-electron reduction and oxidation. The reduction potential of 2-(dimethylamino)anthra-9,10-quinone is dependent on the pH and the presence of other electron donors or acceptors. 2-(dimethylamino)anthra-9,10-quinone can also undergo two-electron reduction to form a stable radical anion. The mechanism of action of 2-(dimethylamino)anthra-9,10-quinone in biological systems involves electron transfer reactions with proteins and enzymes, leading to changes in their activity or structure.
Biochemical and Physiological Effects:
2-(dimethylamino)anthra-9,10-quinone has been shown to have various biochemical and physiological effects in different systems. In vitro studies have shown that 2-(dimethylamino)anthra-9,10-quinone can induce oxidative stress and DNA damage in cancer cells, leading to cell death. 2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in inflammatory cells. In vivo studies have shown that 2-(dimethylamino)anthra-9,10-quinone can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(dimethylamino)anthra-9,10-quinone has several advantages for lab experiments, including its stability, solubility, and redox properties. 2-(dimethylamino)anthra-9,10-quinone can be easily synthesized and purified, and its redox potential can be tuned by modifying its chemical structure. However, 2-(dimethylamino)anthra-9,10-quinone has some limitations, including its potential toxicity and the need for careful handling and storage. 2-(dimethylamino)anthra-9,10-quinone can also undergo non-specific reactions with other biomolecules, leading to false-positive results.
Zukünftige Richtungen
2-(dimethylamino)anthra-9,10-quinone has several potential future directions for research. In biochemistry, 2-(dimethylamino)anthra-9,10-quinone can be used as a tool to study the electron transfer processes in complex biological systems, including photosynthesis and respiration. 2-(dimethylamino)anthra-9,10-quinone can also be used as a photosensitizer in photodynamic therapy for cancer treatment. In pharmacology, 2-(dimethylamino)anthra-9,10-quinone can be further studied for its potential as an anti-inflammatory and anti-cancer agent. In material science, 2-(dimethylamino)anthra-9,10-quinone can be used as a building block for the synthesis of functional materials with specific electronic and optical properties.
Synthesemethoden
2-(dimethylamino)anthra-9,10-quinone can be synthesized through various methods, including oxidative coupling of 2-(dimethylamino)phenol and 9,10-anthraquinone, and oxidation of 2-(dimethylamino)anthracene by lead tetraacetate. The yield and purity of 2-(dimethylamino)anthra-9,10-quinone depend on the reaction conditions and the purity of the starting materials. The synthesized 2-(dimethylamino)anthra-9,10-quinone can be purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)anthra-9,10-quinone has been studied for its potential applications in different fields, including biochemistry, pharmacology, and material science. In biochemistry, 2-(dimethylamino)anthra-9,10-quinone has been used as a redox-active probe to study the electron transfer processes in proteins and enzymes. 2-(dimethylamino)anthra-9,10-quinone has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In pharmacology, 2-(dimethylamino)anthra-9,10-quinone has been studied for its potential as an anti-inflammatory and anti-cancer agent. In material science, 2-(dimethylamino)anthra-9,10-quinone has been used as a building block for the synthesis of functional materials, including organic semiconductors and electrochromic materials.
Eigenschaften
IUPAC Name |
2-(dimethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17(2)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKTZQVPRSZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)anthraquinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)
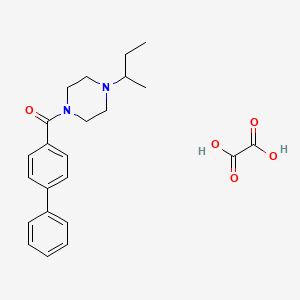
![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)
![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
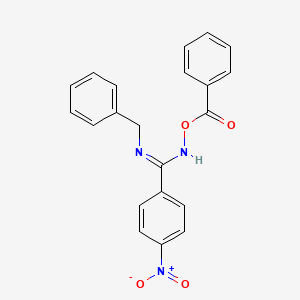
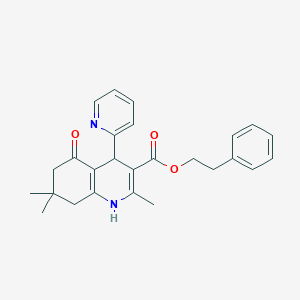
![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)
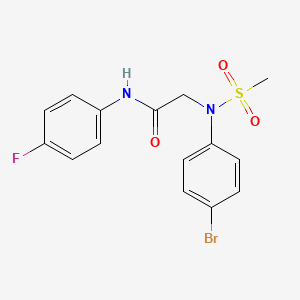

![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092220.png)
